molecular formula C18H20N4O2 B10810358 2-{2-imino-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetamide

2-{2-imino-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetamide

Katalognummer: B10810358
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: VCACVTZVVKXXFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzimidazole derivative featuring a 2-imino group, a 2,3-dihydro-1H-benzimidazol-1-yl core, and an acetamide moiety substituted with a 4-methylphenoxyethyl chain. Its molecular formula is C19H20N4O2 (inferred from structural analysis), with a molecular weight of approximately 336.4 g/mol.

Eigenschaften

Molekularformel

C18H20N4O2

Molekulargewicht

324.4 g/mol

IUPAC-Name

2-[2-imino-3-[2-(4-methylphenoxy)ethyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C18H20N4O2/c1-13-6-8-14(9-7-13)24-11-10-21-15-4-2-3-5-16(15)22(18(21)20)12-17(19)23/h2-9,20H,10-12H2,1H3,(H2,19,23)

InChI-Schlüssel

VCACVTZVVKXXFE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N(C2=N)CC(=O)N

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-{2-imino-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetamide is a derivative of benzimidazole, a class known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential antitumor and antimicrobial properties, as well as its mechanism of action.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H20N4O\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}

This structure features a benzimidazole core, which is known for its ability to interact with biological macromolecules such as DNA.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives. For instance, compounds similar to 2-{2-imino-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetamide have demonstrated significant cytotoxic effects against various cancer cell lines.

In a study evaluating several benzimidazole derivatives, it was found that compounds exhibited IC50 values ranging from 6.26 μM to 20.46 μM against human lung cancer cell lines (A549, HCC827, NCI-H358) in 2D culture assays. The effectiveness was notably higher in 2D assays compared to 3D assays, indicating a potential for these compounds to inhibit tumor growth through mechanisms involving DNA intercalation and inhibition of DNA-dependent enzymes .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been extensively studied. Compounds with similar structures have shown activity against a range of pathogens, including bacteria and fungi. The mode of action often involves binding to DNA and disrupting essential biological processes.

For example, derivatives with amidine groups have been reported to bind within the minor groove of AT-rich DNA regions, leading to inhibition of DNA replication and transcription processes . This binding affinity is critical for their antimicrobial efficacy.

The proposed mechanism for the biological activity of 2-{2-imino-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetamide includes:

  • DNA Binding : Similar compounds have been shown to intercalate into double-stranded DNA or bind selectively to minor grooves.
  • Enzyme Inhibition : By binding to DNA, these compounds can inhibit enzymes that are crucial for DNA replication and repair.
  • Cell Cycle Arrest : The cytotoxic effects observed may result from the induction of apoptosis in cancer cells.

Case Studies

Several case studies illustrate the effectiveness of benzimidazole derivatives:

  • Study on Antitumor Activity : A recent publication demonstrated that a series of synthesized benzimidazole derivatives exhibited significant antitumor activity against various cancer cell lines with IC50 values indicating potent cytotoxicity .
  • Antimicrobial Efficacy : Another study reported that certain benzimidazole derivatives showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, confirming their potential as therapeutic agents .

Data Summary Table

Compound NameStructureIC50 (μM)Activity Type
Compound ABenzimidazole Derivative6.26 (A549)Antitumor
Compound BBenzimidazole Derivative20.46 (NCI-H358)Antitumor
Compound CBenzimidazole DerivativeVariesAntimicrobial

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Phenoxyethyl Chain

2-{3-[2-(4-Chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetamide ()
  • Molecular formula : C17H17ClN4O2
  • Molecular weight : 344.8 g/mol
  • Key difference: Replacement of the 4-methylphenoxy group with a 4-chlorophenoxy group.
  • This could influence solubility (lower due to higher lipophilicity) and metabolic stability .
1-(3,4-Dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol ()
  • Molecular formula : C23H21Cl2N3O
  • Molecular weight : 426.34 g/mol
  • Key difference: A dichlorophenyl group and ethanol moiety replace the acetamide and phenoxyethyl chain.
  • Impact: The ethanol group introduces additional hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability due to susceptibility to oxidation. The dichlorophenyl group enhances steric bulk and electron-withdrawing effects, possibly affecting target selectivity .

Variations in the Acetamide Moiety

N-[2-(4-Chlorophenyl)ethyl]-2-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-3-(propan-2-yl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide ()
  • Molecular formula : C23H24ClN5O3
  • Molecular weight : 453.93 g/mol
  • Key difference : Incorporation of a 1,2,4-oxadiazole ring and propan-2-yl group.
  • Impact : The oxadiazole ring enhances metabolic stability and π-π stacking interactions. The higher molecular weight (453.93 vs. 336.4) may reduce bioavailability but improve target binding through additional van der Waals interactions .
2-{2-[(4-Chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide ()
  • Molecular formula : C21H21ClN4O2S
  • Molecular weight : 428.93 g/mol
  • Key difference: Replacement of the benzimidazole core with a thiazolidinone ring.
  • Impact: The thiazolidinone moiety introduces sulfur-based hydrogen bonding and conformational rigidity, which may alter pharmacokinetic profiles compared to the flexible benzimidazole scaffold .

Core Heterocycle Modifications

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) ()
  • Key difference : A benzamide backbone with a dinitrophenyl substituent and thioacetamide linkage.
  • Impact : The nitro groups (strong electron-withdrawing) enhance reactivity but may increase toxicity. The thioether linkage improves resistance to enzymatic degradation, a feature absent in the target compound .
2-{1-[2-(4-Morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide ()
  • Molecular formula : C26H27F3N6O3
  • Molecular weight : 528.53 g/mol
  • Key difference : A morpholinylethyl group and trifluoromethylphenyl acetamide.
  • Impact : The morpholine ring improves aqueous solubility, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This dual effect balances bioavailability and target engagement .

Research Findings and Implications

  • Bioactivity: highlights that nitro and thioether groups in benzimidazole analogues correlate with antimicrobial and anticancer activities, suggesting that the target compound’s methylphenoxy group may offer a safer profile with moderate efficacy .
  • Solubility: Morpholine and ethanol substituents () improve solubility, whereas chloro and trifluoromethyl groups () prioritize membrane permeability .
  • Metabolic Stability: Oxadiazole and thiazolidinone rings () resist enzymatic degradation, making them advantageous for oral administration compared to the target compound’s simpler acetamide chain .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.